molecular formula C9H9NO B8801638 2-(4-hydroxyphenyl)propanenitrile CAS No. 21850-61-3

2-(4-hydroxyphenyl)propanenitrile

Cat. No.: B8801638
CAS No.: 21850-61-3
M. Wt: 147.17 g/mol
InChI Key: BTNSSVRIZUUYGM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)propanenitrile is an organic compound characterized by a phenyl ring substituted with a hydroxyl group at the para position and a propanenitrile chain. It is synthesized via catalytic asymmetric 1,6-conjugate additions using phenolic acid decarboxylases, yielding (S)-2-(4-hydroxyphenyl)propanenitrile as a colorless oil that solidifies at 4°C with a high yield of 89% . The compound’s structure (C₉H₉NO) combines aromatic and nitrile functionalities, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

21850-61-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H9NO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7,11H,1H3

InChI Key

BTNSSVRIZUUYGM-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenol with hydrogen cyanide in the presence of a catalyst. Another method includes the nitration of 2-phenylethanol, followed by catalytic hydrogenation and subsequent nitrosation and acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers and esters

Scientific Research Applications

2-(4-hydroxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as an agonist for certain receptors, leading to the activation of signaling pathways. The hydroxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(4-hydroxyphenyl)propanenitrile with five analogous nitrile-containing aromatic compounds, highlighting structural variations, physicochemical properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Physical State
This compound C₉H₉NO 147.18 Para-hydroxyphenyl, nitrile Not provided Colorless oil (solidifies at 4°C)
3,3′-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] C₁₈H₁₆N₆O₂ 348.36 Nitrophenyl, diazenyl, dual nitriles 4234-72-4 Solid (melting point data incomplete)
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile C₁₀H₁₁NO 161.20 Methyl-adjacent hydroxyl, nitrile 22516-99-0 Not specified (95% purity)
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile C₁₁H₁₃NO 175.23 Hydroxymethyl, branched methyl, nitrile 91132-15-9 High-purity solid (99%+)
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN 207.70 Chlorophenyl, hexane chain, nitrile 2124-74-5 Liquid (agrochemical use)
(2S)-3-(2-Chloro-4-hydroxyphenyl)-2-(4-hydroxyphenyl)propanenitrile C₁₅H₁₂ClNO₂ 273.72 Dual hydroxyl, chlorophenyl, stereospecific nitrile Not provided Ligand in protein studies

Functional Group Impact on Properties

  • Electron-Withdrawing Groups : The nitrophenyl and diazenyl groups in 4234-72-4 enhance reactivity for dyes or sensors but reduce solubility in polar solvents .
  • Chlorine Substitution : 2124-74-5’s chlorophenyl group enhances lipophilicity, favoring agrochemical applications .
  • Hydroxyl Positioning : 22516-99-0’s meta-methyl-hydroxyl group may reduce acidity compared to the para-hydroxyl in the parent compound .

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